An In-depth Technical Guide to 2,5,7-Trimethylquinolin-8-ol
An In-depth Technical Guide to 2,5,7-Trimethylquinolin-8-ol
CAS Number: 6759-80-4
This technical guide provides a comprehensive overview of 2,5,7-trimethylquinolin-8-ol, a substituted quinoline derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the compound's physicochemical properties, potential synthetic approaches based on related structures, and discusses the known biological activities of the broader 8-hydroxyquinoline class, while highlighting the specific data available for this trimethylated analog.
Physicochemical Properties
2,5,7-Trimethylquinolin-8-ol is a solid organic compound with the molecular formula C12H13NO.[1] Its chemical structure consists of a quinoline core substituted with three methyl groups at positions 2, 5, and 7, and a hydroxyl group at position 8. The presence of the hydroxyl group and the nitrogen atom in the heterocyclic ring allows for potential chelation of metal ions, a characteristic feature of 8-hydroxyquinolines.
| Property | Value | Reference |
| CAS Number | 6759-80-4 | [1] |
| Molecular Formula | C12H13NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| SMILES | CC1=CC2=C(C(=C(C=C2N=C1)C)O)C | N/A |
| InChI Key | UPPOGIWKARTVGH-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Postulated Synthetic Workflow
A potential synthetic route could involve the reaction of 2,4-dimethylaniline with a suitable α,β-unsaturated carbonyl compound, followed by cyclization and aromatization. The final step would be the introduction of the hydroxyl group at the 8-position, if not already incorporated in the starting materials.
Caption: Postulated synthetic workflow for 2,5,7-trimethylquinolin-8-ol.
Spectral Characterization
Specific spectral data (NMR, IR, Mass Spectrometry) for 2,5,7-trimethylquinolin-8-ol is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:
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¹H NMR: Signals corresponding to the three methyl groups, aromatic protons on the quinoline ring, and a signal for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
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¹³C NMR: Resonances for the carbon atoms of the quinoline core and the three methyl groups. The chemical shift of the carbon bearing the hydroxyl group would be in the characteristic downfield region.
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IR Spectroscopy: Absorption bands corresponding to O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring.
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Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (187.24 g/mol ).
Biological Activity and Potential Applications
The biological activities of 2,5,7-trimethylquinolin-8-ol have not been extensively reported. However, the 8-hydroxyquinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] The mechanism of action for many 8-hydroxyquinoline derivatives is attributed to their ability to chelate metal ions that are essential for the function of various enzymes and proteins.
Antimicrobial Activity
Quinoline derivatives are known to possess significant antimicrobial properties.[3][4][5] The 8-hydroxyquinoline moiety, in particular, has been shown to exhibit antibacterial and antifungal activity.[2] While no specific antimicrobial data for 2,5,7-trimethylquinolin-8-ol was found, it is plausible that this compound may exhibit similar properties.
Anticancer Potential
Several 8-hydroxyquinoline derivatives have been investigated for their potential as anticancer agents.[6][7][8] Their proposed mechanisms of action often involve the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, some quinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.
Signaling Pathways
Although there is no direct evidence linking 2,5,7-trimethylquinolin-8-ol to specific signaling pathways, a related 8-hydroxy-quinoline derivative has been identified as an inhibitor of the HMGB1-mediated caspase-11 signaling pathway, which is implicated in the inflammatory response during endotoxemia.[9] This suggests that substituted 8-hydroxyquinolines could have roles in modulating inflammatory and cell death pathways.
Caption: Potential mechanisms of action for 8-hydroxyquinoline derivatives.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and biological evaluation of 2,5,7-trimethylquinolin-8-ol are not available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for quinoline synthesis and standard biological assays.
General Synthetic Protocol (Hypothetical)
A general approach for a Skraup-type synthesis would involve:
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Reacting 2,4-dimethylaniline with an appropriate glycerol derivative or an α,β-unsaturated aldehyde/ketone in the presence of an oxidizing agent (e.g., nitrobenzene) and a dehydrating agent (e.g., sulfuric acid).
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Heating the reaction mixture to promote cyclization and aromatization.
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Purifying the crude product by techniques such as column chromatography or recrystallization.
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If necessary, performing a subsequent reaction to introduce the hydroxyl group at the 8-position.
General Antimicrobial Assay Protocol
A standard method to assess antimicrobial activity is the broth microdilution method:
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Prepare a stock solution of 2,5,7-trimethylquinolin-8-ol in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the compound in a 96-well microtiter plate containing microbial growth medium.
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Inoculate the wells with a standardized suspension of the test microorganism (bacteria or fungi).
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Incubate the plate under appropriate conditions (temperature, time).
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Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
2,5,7-Trimethylquinolin-8-ol is a chemical compound with a known structure and CAS number. While specific experimental data on its synthesis and biological activity are scarce, its structural similarity to other biologically active 8-hydroxyquinolines suggests it may possess interesting pharmacological properties, particularly as an antimicrobial or anticancer agent. Further research is required to fully elucidate its synthetic pathways, characterize its physicochemical and spectral properties, and to explore its potential in drug discovery and development. The information provided in this guide serves as a foundation for future investigations into this promising molecule.
References
- 1. 6759-80-4 | 2,5,7-Trimethylquinolin-8-ol | Alcohols | Ambeed.com [ambeed.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
